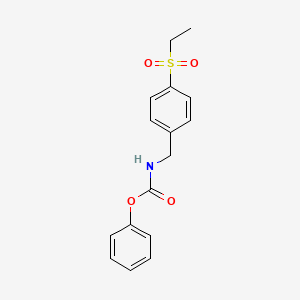
Phenyl 4-(ethylsulfonyl)benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-(Ethylsulfonyl)Benzylcarbamate is a chemical compound with the molecular formula C16H17NO4S . It is also known as Carbamic acid, N-[[4-(ethylsulfonyl)phenyl]methyl]-, phenyl ester . The molecular weight of this compound is 319.38 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC and more can be used .Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.38 . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Applications De Recherche Scientifique
Benzoxaboroles in Scientific Research
Benzoxaboroles, derivatives of phenylboronic acids, have been explored for their exceptional properties and wide applications. While not directly mentioning Phenyl 4-(ethylsulfonyl)benzylcarbamate, this research highlights the potential of benzoxaboroles in fields ranging from organic synthesis to biological activity, including acting as molecular receptors for sugars and glycoconjugates, which could be relevant to the understanding of this compound's applications (Adamczyk-Woźniak et al., 2009).
Antioxidant Capacity and Chemical Reactions
Another area of interest is the study of antioxidant capacity assays, such as the ABTS/PP Decolorization Assay. This research provides insights into the reaction pathways of antioxidants, which could be relevant when considering the properties and applications of this compound in scientific research. The review discusses the specificity of reactions for certain antioxidants and the need for further elucidation of these processes, potentially applicable to the understanding of this compound's behavior in various environments (Ilyasov et al., 2020).
Nanotechnology for Pesticide Delivery
Nanotechnology, particularly nanoencapsulation, offers a new window for the safe application of pesticides. This critical review investigated the potential of nanoencapsulation for pesticide delivery, highlighting how this technology could ensure safer pesticide application by enhancing solubility, permeability, and stability. This research might indirectly relate to the properties and potential applications of this compound in ensuring environmentally friendly crop protection (Nuruzzaman et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
phenyl N-[(4-ethylsulfonylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-22(19,20)15-10-8-13(9-11-15)12-17-16(18)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRCPGOCWHBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
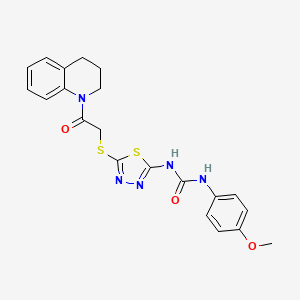
![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)
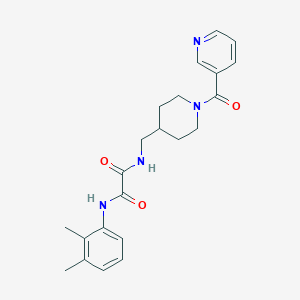
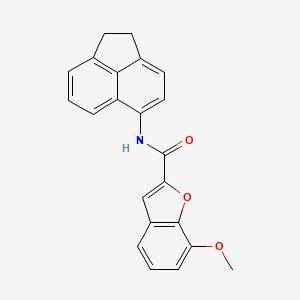
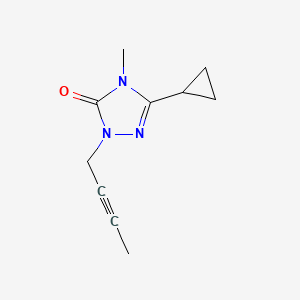


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2770147.png)
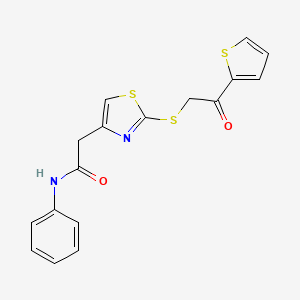
![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

